Malachite green isothiocyanate

Beschreibung

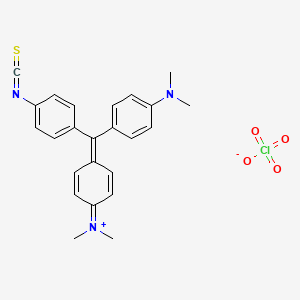

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C24H24ClN3O4S |

|---|---|

Molekulargewicht |

486.0 g/mol |

IUPAC-Name |

[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium perchlorate |

InChI |

InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI-Schlüssel |

DDKWQLRWSLILIV-UHFFFAOYSA-M |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Photophysical Profile of Malachite Green Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Malachite green isothiocyanate (MGITC) is a derivative of the triphenylmethane dye, malachite green. While renowned for its use as a potent antiseptic and in various industrial applications, its photophysical properties are of significant interest in the biomedical research field, particularly in the development of targeted photosensitizers and fluorescent probes. This technical guide provides a comprehensive overview of the core photophysical properties of MGITC, detailing its absorption, emission, and energy dissipation characteristics.

Core Photophysical Properties

The photophysical behavior of malachite green and its derivatives is uniquely characterized by an efficient non-radiative decay pathway in low-viscosity solvents, which leads to a very low fluorescence quantum yield. This property is, however, highly sensitive to the molecular environment, a characteristic that can be exploited in probe design.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for malachite green, which serves as a close proxy for MGITC as the isothiocyanate group has a minimal effect on the core electronic structure of the chromophore.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λ_max) | 619 nm | Methanol | [1] |

| 621 nm | General | [1] | |

| ~630 nm | General | [2][3] | |

| Molar Extinction Coefficient (ε) | 1.05 x 10^5 M⁻¹cm⁻¹ | General | [1] |

| Fluorescence Emission Maximum (λ_em) | ~650 nm | Methanol | [1] |

| Fluorescence Quantum Yield (Φ_f) | 0.091 | Methanol | [1] |

| 0.098 | Acetone | [1] | |

| 0.102 | Ethanol | [1] | |

| 0.115 | 1,4-Dioxane | [1] | |

| 0.123 | Dimethylformamide (DMF) | [1] | |

| ~10⁻⁴ - 10⁻⁵ | Water | [4] | |

| Fluorescence Lifetime (τ_f) | 1.32 ns | Methanol | [1] |

| 1.41 ns | Acetone | [1] | |

| 1.49 ns | Ethanol | [1] | |

| 1.68 ns | 1,4-Dioxane | [1] | |

| 1.79 ns | Dimethylformamide (DMF) | [1] |

Environmental Effects on Photophysical Properties

A defining characteristic of malachite green and its derivatives is the strong dependence of their fluorescence quantum yield on the viscosity of the surrounding medium. In low-viscosity solvents, the phenyl rings of the molecule can undergo rotational motion, which provides a highly efficient non-radiative decay pathway for the excited state, thus quenching fluorescence. When the rotational motion is restricted, for instance in viscous solvents or upon binding to macromolecules like proteins, this non-radiative pathway is inhibited, leading to a significant increase in fluorescence intensity.

Experimental Protocols

Accurate characterization of the photophysical properties of MGITC requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of MGITC.

Methodology:

-

Sample Preparation: Prepare a stock solution of MGITC in a high-purity spectroscopic grade solvent (e.g., methanol). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record the absorption spectra of the solvent (as a blank) and each of the MGITC solutions over a wavelength range of at least 400-800 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_max against the concentration of the MGITC solutions.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length).

-

Fluorescence Spectroscopy and Quantum Yield Determination (Comparative Method)

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φ_f) of MGITC relative to a standard.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral overlap with MGITC (e.g., Rhodamine B in ethanol).

-

Sample Preparation:

-

Prepare a series of dilute solutions of both the standard and MGITC in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation: Use a calibrated spectrofluorometer equipped with a corrected emission detector.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of the standard and MGITC solutions, ensuring the same excitation wavelength and instrument settings are used for both.

-

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the MGITC sample and the standard, respectively.

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τ_f) of MGITC.

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[5][6]

-

Sample Preparation: Prepare a dilute solution of MGITC in the solvent of interest.

-

Measurement:

-

The sample is excited by a high-repetition-rate pulsed light source (e.g., a picosecond laser diode).

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

-

Data Analysis:

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay curve.

-

The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

-

Conclusion

This compound possesses a unique set of photophysical properties dominated by its environment-sensitive fluorescence. Its strong absorption in the red region of the visible spectrum and its low fluorescence quantum yield in aqueous media make it an excellent candidate for applications such as photodynamic therapy and chromophore-assisted laser inactivation. Conversely, the significant enhancement of its fluorescence in viscous environments or upon binding to biomolecules opens avenues for its use as a fluorescent probe for sensing changes in local viscosity or for targeted imaging applications. A thorough understanding of these properties, as outlined in this guide, is crucial for the effective design and implementation of MGITC-based tools in research and drug development.

References

- 1. d-nb.info [d-nb.info]

- 2. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. This compound 10 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 4. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]

- 5. picoquant.com [picoquant.com]

- 6. horiba.com [horiba.com]

A Technical Guide to the Mechanism of Action of Malachite Green Isothiocyanate as a Photosensitizer

Executive Summary

Photodynamic Therapy (PDT) represents a promising therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit targeted cytotoxicity. Malachite Green Isothiocyanate (MGITC), a derivative of the triarylmethane dye malachite green, is a photosensitizer that can be activated by long-wavelength light. Its key feature is an amine-reactive isothiocyanate group, which allows for covalent conjugation to targeting moieties such as antibodies, enabling precise delivery to specific cellular or subcellular locations. Upon irradiation, MGITC initiates a photochemical reaction cascade, primarily generating highly reactive hydroxyl radicals that induce localized oxidative damage, leading to cell death through apoptosis or necrosis. This guide provides an in-depth exploration of the core mechanisms of MGITC, its photophysical properties, the pathways of induced cell death, and standardized protocols for its evaluation.

Core Mechanism of Action: From Photon to Cytotoxicity

The photosensitizing action of this compound is a multi-stage process initiated by the absorption of light and culminating in the generation of cytotoxic reactive oxygen species (ROS).

2.1 Photoexcitation and Intersystem Crossing Upon absorbing a photon of light at its characteristic absorption maximum (~630 nm), the MGITC molecule transitions from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[1][2] While some energy may be dissipated through non-radiative decay or fluorescence, efficient photosensitizers undergo a process called intersystem crossing (ISC), where the electron in the excited singlet state flips its spin and transitions to a lower-energy, but much longer-lived, excited triplet state (T₁). The involvement of an excited triplet state is a key feature of the photosensitization mechanism.[3]

2.2 Generation of Reactive Oxygen Species (ROS) Once in the triplet state, the photosensitizer can initiate two primary types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer (³PS*) can directly interact with a substrate molecule (e.g., a lipid, protein, or nucleic acid) through electron or hydrogen atom transfer, producing radical ions or free radicals. These radicals can then react with molecular oxygen (O₂) to form various ROS, such as superoxide anion (O₂⁻) and highly reactive hydroxyl radicals (•OH). For Malachite Green, the generation of hydroxyl radicals has been identified as a key mechanism of action.[4] These radicals are extremely reactive and have very short lifetimes (10⁻⁹ to 10⁻¹² s), limiting their diffusion distance to approximately 15 Å.[4] This ensures that the induced damage is highly localized to the site of the photosensitizer.

-

Type II Reaction: The excited triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer results in the formation of the highly reactive, but non-radical, singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily damage cellular components.

While both pathways are possible for photosensitizers, the evidence for MGITC points towards a significant contribution from the Type I pathway, leading to hydroxyl radical formation.[4]

Caption: Mechanism of MGITC photosensitization from light absorption to cell death.

2.3 Targeted Cytotoxicity via Covalent Conjugation The isothiocyanate moiety of MGITC is an amine-reactive probe that readily forms a stable thiourea bond with primary amine groups found in proteins, such as the lysine residues in antibodies.[4][5] This allows MGITC to be used in applications like Chromophore-Assisted Laser Inactivation (CALI), where an antibody labeled with MGITC can deliver the photosensitizer to a specific protein of interest.[4] Upon laser irradiation, the resulting short-lived radicals inactivate only the target protein, providing high spatial and temporal resolution for studying protein function.[4] Similarly, conjugating MGITC to tumor-targeting antibodies can enhance its specificity for cancer cells in PDT applications.

Quantitative Data and Photophysical Properties

The efficiency of a photosensitizer is determined by its photophysical properties. While comprehensive data for MGITC is limited, key parameters for the parent compound and its derivatives provide essential insights.

| Property | Value | Reference | Notes |

| Compound | This compound | ||

| Absorption Max (λmax) | ~630 nm | [1][2] | In aqueous solutions. |

| Molar Extinction Coeff. (ε) | 105,000 M⁻¹cm⁻¹ (for MG) | [6] | High absorbance is critical for efficiency. |

| Compound | Malachite Green (Parent Compound) | ||

| Fluorescence | Non-fluorescent or very weak | [1][2] | Indicates efficient population of the triplet state. |

| Singlet Oxygen Quantum Yield (ΦΔ) | Not Available | Data not found in search results. | |

| Hydroxyl Radical Quantum Yield | Not Available | Data not found in search results. |

Induced Cell Death Pathways

PDT-induced oxidative stress can trigger multiple cell death modalities, primarily apoptosis and necrosis. The dominant pathway often depends on the photosensitizer's subcellular localization, the light dose, and the cell type.[7][8]

-

Apoptosis: This is a programmed and controlled form of cell death. PDT can initiate apoptosis through the intrinsic (mitochondrial) pathway.[7] ROS-induced damage to mitochondria leads to the loss of mitochondrial membrane potential (Δψm), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to cellular dismantling.[7][9][10]

-

Necrosis: This is an uncontrolled form of cell death resulting from severe cellular damage, often observed at high PDT doses. It involves cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.

-

Autophagy: This is a cellular process of self-digestion that can either promote survival by removing damaged organelles or contribute to cell death. PDT has been shown to induce autophagy, which can occur in parallel with apoptosis.[7]

Caption: The intrinsic apoptosis pathway induced by MGITC-PDT via mitochondrial damage.

Experimental Protocols

Evaluating the efficacy of MGITC as a photosensitizer involves a series of standardized in vitro assays.

5.1 Protocol: Assessment of Photocytotoxicity (MTT Assay) The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[11]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[12]

-

Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of MGITC. Include control wells with medium only (no cells) and cells with medium but no MGITC. Incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation: Aspirate the MGITC-containing medium and replace it with fresh, phenol red-free medium. Expose the plate to a light source with the appropriate wavelength (~630 nm) at a defined fluence (J/cm²). Keep a set of "dark control" plates (incubated with MGITC but not exposed to light) to assess any intrinsic toxicity.[12]

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Addition: Add 10-25 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[11][12] Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Allow the plate to stand overnight in the incubator for complete solubilization.[11]

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][13] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells (considered 100% viable).

5.2 Protocol: Measurement of Cellular Uptake Quantifying the amount of photosensitizer taken up by cells is crucial for interpreting cytotoxicity data. This can be achieved using fluorescence-based methods.[14][15]

-

Cell Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or confocal dishes). Incubate with MGITC-containing medium for various time points or at different concentrations.[16]

-

Cell Harvesting and Lysis: After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized photosensitizer. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with 1% Triton X-100).

-

Quantification:

-

Fluorometry: Since MGITC is largely non-fluorescent, this method is challenging. However, if conjugated to a fluorescent tag or if the parent compound's weak fluorescence can be utilized, the fluorescence of the cell lysate can be measured using a spectrofluorometer. A standard curve prepared from known concentrations of the photosensitizer is used to determine the intracellular concentration.[17]

-

Flow Cytometry: If the photosensitizer possesses some fluorescence, cells can be harvested, washed, and analyzed on a flow cytometer to measure the mean fluorescence intensity per cell.[14][18]

-

Confocal Microscopy: This provides qualitative and semi-quantitative information on the subcellular localization of the photosensitizer.[18][19] Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria) can reveal the sites of accumulation.

-

5.3 Protocol: Detection of Reactive Oxygen Species (ROS) Indirect methods using chemical or fluorescent probes are commonly employed to detect ROS generation.

-

Probe Selection: Choose a probe appropriate for the expected ROS. For singlet oxygen, probes like Singlet Oxygen Sensor Green (SOSG) or 1,3-diphenylisobenzofuran (DPBF) can be used.[20][21] For general oxidative stress or other ROS, probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are common.

-

Cellular Loading: Incubate cells with the chosen ROS probe according to the manufacturer's instructions.

-

PDT Treatment: While the cells are loaded with the probe, incubate them with MGITC and irradiate as described in the photocytotoxicity protocol.

-

Signal Measurement: Immediately after irradiation, measure the change in the probe's signal. For fluorescent probes like SOSG or DCFH-DA, this is done by measuring the increase in fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.[22] For absorbance probes like DPBF, the decrease in absorbance is monitored.[20]

-

Controls: Include controls such as cells with MGITC but no light, cells with light but no MGITC, and cells with neither to establish baseline ROS levels.

Caption: Experimental workflow for in vitro evaluation of MGITC phototoxicity.

Conclusion

This compound is a targeted photosensitizer with a mechanism centered on the light-induced generation of highly localized and cytotoxic hydroxyl radicals. Its amine-reactive nature makes it an invaluable tool for advanced applications like CALI and targeted PDT, where specificity is paramount. While further research is needed to fully quantify its photophysical parameters, the established protocols for assessing photocytotoxicity, cellular uptake, and ROS generation provide a robust framework for its continued investigation and development in therapeutic and research contexts.

References

- 1. This compound 10 mg | Contact Us | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. Invitrogen this compound 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 3. Photosensitization of Staphylococcus aureus with this compound: inactivation efficiency and spectroscopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Malachite green - Wikipedia [en.wikipedia.org]

- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. mdpi.com [mdpi.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Intracellular localization of photosensitizers. | Semantic Scholar [semanticscholar.org]

- 20. scientificarchives.com [scientificarchives.com]

- 21. scientificarchives.com [scientificarchives.com]

- 22. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Malachite Green Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and synthesis of malachite green isothiocyanate (MGITC), a derivative of the triphenylmethane dye malachite green. Valued for its application as a fluorescent labeling agent, MGITC is a critical tool in various biomedical and drug development research areas. This document outlines the synthetic pathway, including detailed experimental protocols, and presents key quantitative data for each step.

Chemical Structure of this compound

This compound is structurally characterized by a central triphenylmethane core, functionalized with two dimethylamino groups and a reactive isothiocyanate (-N=C=S) group. This isothiocyanate moiety enables the covalent conjugation of the dye to primary amine groups present in biomolecules, such as proteins and antibodies, forming stable thiourea linkages.

-

Chemical Name: [4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

-

Molecular Formula: C₂₅H₂₆N₃S⁺

-

Molecular Weight: 412.56 g/mol (for the cation)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the creation of a triphenylmethane backbone, followed by functional group manipulations to introduce the isothiocyanate moiety. The overall synthetic scheme can be divided into three main stages:

-

Synthesis of 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane: The condensation of p-nitrobenzaldehyde with N,N-dimethylaniline.

-

Reduction to 4-Amino-4',4''-bis(dimethylamino)triphenylmethane: The conversion of the nitro group to a primary amine.

-

Formation of this compound: The reaction of the amino group with thiophosgene.

Step 1: Synthesis of 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane

This initial step establishes the core triphenylmethane structure with a nitro group positioned for subsequent conversion.

Experimental Protocol:

-

Reaction: A mixture of p-nitrobenzaldehyde and a molar excess of N,N-dimethylaniline is heated in the presence of an acidic catalyst, such as aniline.

-

Conditions: The reaction is typically carried out under microwave irradiation at approximately 90°C for a short duration (e.g., 4 minutes).

-

Purification: The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-nitro-4',4''-bis(dimethylamino)triphenylmethane.

| Parameter | Value |

| Starting Materials | p-Nitrobenzaldehyde, N,N-Dimethylaniline |

| Catalyst | Aniline |

| Reaction Conditions | Microwave irradiation, 90°C, 4 minutes |

| Purification | Column Chromatography (Silica Gel) |

| Typical Yield | High |

Step 2: Reduction to 4-Amino-4',4''-bis(dimethylamino)triphenylmethane

The nitro-substituted triphenylmethane is then reduced to its corresponding primary amine, a crucial intermediate for the final step.

Experimental Protocol:

-

Reaction: The 4-nitro-4',4''-bis(dimethylamino)triphenylmethane is subjected to catalytic hydrogenation.

-

Catalyst: Activated palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

-

Conditions: The reaction is carried out in a suitable solvent under a hydrogen atmosphere until the reduction is complete.

-

Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the 4-amino-4',4''-bis(dimethylamino)triphenylmethane, which can be further purified if necessary.

| Parameter | Value |

| Starting Material | 4-Nitro-4',4''-bis(dimethylamino)triphenylmethane |

| Catalyst | Palladium on Carbon (Pd/C) |

| Reaction Conditions | Hydrogenolysis |

| Typical Yield | Quantitative |

Step 3: Formation of this compound

The final step involves the conversion of the primary amine to the reactive isothiocyanate group.

Experimental Protocol:

-

Reaction: The 4-amino-4',4''-bis(dimethylamino)triphenylmethane is dissolved in a suitable solvent, such as chloroform, in the presence of a base like potassium carbonate.

-

Reagent: A solution of thiophosgene (CSCl₂) in the same solvent is added dropwise to the cooled reaction mixture (typically at 0°C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield the final this compound.

| Parameter | Value |

| Starting Material | 4-Amino-4',4''-bis(dimethylamino)triphenylmethane |

| Reagent | Thiophosgene (CSCl₂) |

| Base | Potassium Carbonate |

| Solvent | Chloroform |

| Reaction Temperature | 0°C |

| Purification | Column Chromatography |

Synthetic Workflow Diagram

The overall synthesis can be visualized as a linear progression from starting materials to the final product.

Caption: Synthetic pathway of this compound.

Application in Protein Labeling: A Workflow

The primary utility of this compound lies in its ability to covalently label proteins for various downstream applications, including fluorescence microscopy and immunoassays.

Caption: General workflow for protein labeling with MGITC.

A typical protocol involves dissolving the protein in a suitable buffer (e.g., 500 mM NaHCO₃, pH 9.8) and adding a stock solution of MGITC in an amine-free organic solvent like dimethyl sulfoxide (DMSO).[1] After incubation, the unconjugated dye is separated from the labeled protein using techniques such as gel filtration.[1]

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. The multi-step synthesis, culminating in the introduction of the reactive isothiocyanate group, yields a versatile tool for the fluorescent labeling of biomolecules. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, enabling the effective utilization of this important compound in their research endeavors.

References

Unveiling the Chameleon: A Technical Guide to the Spectral Properties of Malachite Green Isothiocyanate in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between solvent environments and the spectral properties of Malachite Green Isothiocyanate (MGITC). As a derivative of the triphenylmethane dye Malachite Green (MG), MGITC is a valuable tool in various biomedical and biotechnological applications, including its use as a photosensitizer and a Raman probe.[1] Understanding its photophysical behavior in different solvents is paramount for optimizing its performance in these applications. This document provides a comprehensive overview of its absorption and emission characteristics, fluorescence quantum yields, and excited-state lifetimes, supported by detailed experimental protocols and visual representations of the underlying principles.

Core Spectral Characteristics

The spectral properties of Malachite Green and its derivatives are highly sensitive to the surrounding solvent polarity. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. In the case of MGITC, which possesses a permanent dipole moment, changes in solvent polarity can lead to significant shifts in its absorption and emission spectra.

Due to a lack of a comprehensive dataset for this compound (MGITC), this guide utilizes data from its parent compound, Malachite Green (MG), to illustrate the principles of its spectral behavior in various solvents. A recent study systematically characterized the photophysical properties of MG in a range of organic solvents, providing valuable insights that are largely applicable to MGITC.[2]

Data Presentation: Spectral Properties of Malachite Green in Various Solvents

The following tables summarize the key spectral parameters of Malachite Green in five different organic solvents, providing a clear comparison of its behavior.[2]

Table 1: Absorption and Emission Maxima of Malachite Green in Different Solvents [2]

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] |

| Dioxane | 2.2 | 619 | 640 |

| Acetone | 20.7 | 619 | 642 |

| Ethanol | 24.6 | 619 | 644 |

| Methanol | 32.7 | 619 | 645 |

| DMF | 36.7 | 619 | 648 |

Table 2: Fluorescence Quantum Yield and Lifetime of Malachite Green in Different Solvents [2]

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] |

| Dioxane | 0.031 | 1.85 |

| Acetone | 0.027 | 1.79 |

| Ethanol | 0.024 | 1.72 |

| Methanol | 0.021 | 1.68 |

| DMF | 0.018 | 1.61 |

Note: The absorption maximum for this compound (MGITC) in acetonitrile has been reported as 628 nm.[3]

Experimental Protocols

The acquisition of the data presented above relies on a suite of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Measurement of Absorption Spectra

Objective: To determine the wavelength(s) at which a substance absorbs light and to measure the absorbance at these wavelengths.

Methodology:

-

Sample Preparation: A stock solution of the dye (e.g., Malachite Green) is prepared in the desired solvent at a known concentration. A series of dilutions are then made to obtain solutions with concentrations that fall within the linear range of the spectrophotometer (typically with absorbance values between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path of the spectrophotometer. An identical cuvette with the pure solvent is placed in the sample beam path, and a baseline correction is performed. This subtracts the absorbance of the solvent and the cuvette itself.

-

Sample Measurement: The cuvette with the pure solvent in the sample path is replaced with a cuvette containing the dye solution.

-

Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 400-800 nm for Malachite Green). The wavelength of maximum absorbance (λ_abs) is identified from the spectrum.

Measurement of Fluorescence Emission Spectra

Objective: To determine the wavelength distribution of light emitted from a sample after excitation at a specific wavelength.

Methodology:

-

Sample Preparation: Dilute solutions of the dye are prepared in the desired solvent. To minimize inner filter effects, the absorbance of the solution at the excitation wavelength should generally be kept below 0.1.

-

Instrumentation: A spectrofluorometer is used.

-

Excitation Wavelength Selection: The excitation monochromator is set to the absorption maximum (λ_abs) of the dye in the specific solvent.

-

Emission Scan: The emission monochromator scans a range of wavelengths longer than the excitation wavelength to collect the emitted fluorescence.

-

Data Correction: The raw emission spectrum is corrected for the wavelength-dependent efficiency of the detector and other instrument optics to obtain the true emission profile. The wavelength of maximum emission intensity (λ_em) is then determined.

Determination of Fluorescence Quantum Yield (Φ_f)

Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission bands close to the sample is chosen. For Malachite Green, a standard like Rhodamine B can be used.[2]

-

Absorbance Measurements: The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength. A series of concentrations with absorbance values below 0.1 are prepared.

-

Fluorescence Measurements: The fluorescence emission spectra of both the sample and the standard solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensities (the area under the emission curve) of both the sample and the standard are calculated.

-

Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ_f)

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.

-

Sample Excitation: The sample is excited with short pulses of light at a high repetition rate.

-

Photon Detection: The detector registers the arrival time of the first emitted photon after each excitation pulse.

-

Histogram Generation: The time difference between the excitation pulse and the detected photon is measured for a large number of events. These time differences are collected into a histogram, which represents the fluorescence decay profile.

-

Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f).

Visualization of Solvent Effects

The relationship between solvent properties and the spectral behavior of MGITC can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates how solvent polarity influences the energy levels of the dye, leading to the observed solvatochromic shifts.

Caption: Logical workflow of solvent effects on MGITC spectral properties.

Conclusion

The spectral properties of this compound are intrinsically linked to the polarity of its solvent environment. As demonstrated by the data for its parent compound, Malachite Green, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a bathochromic (red) shift in the emission spectrum. Concurrently, non-radiative decay pathways become more prominent in more polar solvents, leading to a decrease in both the fluorescence quantum yield and lifetime. This comprehensive understanding of the solvatochromic behavior of MGITC, coupled with robust experimental protocols, is essential for researchers and professionals seeking to harness its full potential in a variety of scientific and drug development applications.

References

Malachite Green Isothiocyanate: A Technical Guide to its Application as a Non-Fluorescent Probe in Biological Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green isothiocyanate (MGITC) is an amine-reactive derivative of the triphenylmethane dye, malachite green. While the parent compound is known for its use as a dyestuff, MGITC has garnered significant interest in the scientific community as a versatile, non-fluorescent probe for biological imaging and quantification.[1] Its utility stems from its unique photophysical properties, primarily its ability to transition from a non-fluorescent to a highly fluorescent state upon binding to a target, a characteristic attributed to its molecular rotor mechanism.[1] This, combined with its capacity to act as a photosensitizer for applications like Chromophore-Assisted Laser Inactivation (CALI), makes MGITC a powerful tool in cellular and molecular biology.[2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of MGITC in biological imaging.

Core Principles: The Molecular Rotor Mechanism

The defining characteristic of malachite green and its derivatives as imaging probes is their behavior as molecular rotors. In aqueous solutions, the phenyl rings of the MGITC molecule can freely rotate. This rotational motion provides a non-radiative pathway for the decay of the excited state, effectively quenching fluorescence and rendering the molecule non-fluorescent.[1] The quantum yield of malachite green in aqueous solution is extremely low, on the order of 7.9 x 10⁻⁵.[1]

However, when MGITC binds to a target molecule, such as a protein or an aptamer, this rotational freedom is restricted.[1] This steric hindrance closes the non-radiative decay channel, forcing the excited state to decay via the emission of a photon, resulting in a significant increase in fluorescence.[1] This "light-up" property provides a high signal-to-noise ratio, as the background fluorescence from unbound probes is minimal.

Quantitative Data

The photophysical and binding properties of this compound are critical for its effective application. The following tables summarize key quantitative data for MGITC.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [4] |

| Molecular Weight | 486.0 g/mol | [4] |

| Absorption Maximum (λmax) | ~630 nm | [5][6] |

| Molar Absorptivity (ε) | 150,000 M⁻¹cm⁻¹ | [3] |

| Quantum Yield (aqueous solution) | 7.9 x 10⁻⁵ (for Malachite Green) | [1] |

| Application | Parameter | Value | Reference |

| SERS Detection Limit | 10⁻¹⁶ M | [7][8] | |

| SERS Enhancement Factor | 7.9 x 10⁹ | [7][8][9] | |

| CALI - Optimal Dye:Antibody Ratio | 6-10 | [2][3] | |

| CALI - Effective Radical Distance | < 15 Å | [2][3] | |

| CALI - Radical Lifetime | 10⁻⁹ to 10⁻¹² s | [2][3] |

Experimental Protocols

Protocol 1: Conjugation of MGITC to Antibodies

This protocol describes the covalent labeling of antibodies with MGITC through the reaction of the isothiocyanate group with primary amines on the antibody.

Materials:

-

Purified antibody (1-2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.4)

-

This compound (MGITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

500 mM Sodium Bicarbonate (NaHCO₃) buffer, pH 9.8

-

Gel filtration column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS with 0.1% BSA)

Procedure:

-

Antibody Preparation: Dialyze the antibody solution against 1X PBS, pH 7.4 to remove any amine-containing preservatives like sodium azide.

-

MGITC Stock Solution: Immediately before use, prepare a 20 mg/mL stock solution of MGITC in anhydrous DMSO.

-

Reaction Buffer Adjustment: Adjust the pH of the antibody solution to ~9.8 by adding the 500 mM NaHCO₃ buffer.

-

Labeling Reaction:

-

While gently stirring, add 5 µL aliquots of the MGITC stock solution to the antibody solution at 5-minute intervals.

-

Continue adding MGITC until a reagent-to-protein molar ratio of approximately 100 is reached.[3]

-

-

Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.[3]

-

Purification: Separate the labeled antibody from the unreacted MGITC using a gel filtration column equilibrated with the desired storage buffer.

-

Determination of Labeling Ratio:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and 620 nm (for MGITC concentration).

-

Calculate the dye-to-protein ratio using the Beer-Lambert law and the known molar extinction coefficients of the antibody and MGITC (ε = 150,000 M⁻¹cm⁻¹ for MGITC).[3]

-

Protocol 2: Chromophore-Assisted Laser Inactivation (CALI) of a Target Protein

This protocol outlines the use of an MGITC-conjugated antibody to inactivate a specific protein within a cellular context.

Materials:

-

Cells expressing the target protein

-

MGITC-conjugated antibody specific to the target protein

-

Cell culture medium

-

Pulsed laser with an appropriate wavelength for MGITC excitation (~620 nm)[2]

-

Microscope equipped for live-cell imaging and laser irradiation

-

Assay to measure the function of the target protein

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

-

Antibody Incubation: Incubate the cells with the MGITC-conjugated antibody in cell culture medium for a sufficient time to allow binding to the target protein. The optimal concentration and incubation time should be determined empirically.

-

Washing: Gently wash the cells with fresh medium to remove any unbound antibody-MGITC conjugate.

-

Laser Irradiation:

-

Identify the cells or subcellular region of interest using the microscope.

-

Irradiate the selected area with the pulsed laser at 620 nm.[2] The laser power and duration of irradiation will need to be optimized to achieve efficient inactivation without causing significant non-specific cell damage.

-

-

Functional Assay: Following irradiation, perform a functional assay to assess the activity of the target protein. Compare the results to non-irradiated control cells and cells treated with an irrelevant MGITC-conjugated antibody.

-

Data Analysis: Quantify the reduction in protein function in the irradiated cells compared to controls.

Visualizations

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. medium.com [medium.com]

- 5. medium.com [medium.com]

- 6. Photophysics of a protein-bound derivative of malachite green that sensitizes the production of singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. researchgate.net [researchgate.net]

- 9. DOT Language | Graphviz [graphviz.org]

Unveiling the Amine-Reactive Properties of Malachite Green Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core amine-reactive properties of malachite green isothiocyanate (MGITC). It provides a comprehensive overview of its chemical characteristics, reaction mechanisms, and key applications in research and drug development, with a focus on its utility as a potent photosensitizer and a versatile labeling agent.

Core Principles of this compound

This compound is a derivative of the triphenylmethane dye, malachite green. The incorporation of a highly reactive isothiocyanate (-N=C=S) group transforms it into an amine-reactive probe. This functional group readily reacts with primary amines, such as the N-terminus of proteins and the ε-amino group of lysine residues, to form a stable thiourea linkage.[1] This covalent conjugation is the foundation of its utility in labeling biomolecules.

While the parent malachite green molecule exhibits a strong absorption in the red region of the visible spectrum, it is essentially non-fluorescent in aqueous solutions, with a very low quantum yield.[2] This property makes MGITC particularly useful as a non-fluorescent photosensitizer and a chromophore for colorimetric and Raman-based detection methods.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₂₄H₂₄ClN₃O₄S | [3] |

| Molecular Weight | 485.98 g/mol | |

| CAS Number | 147492-82-8 | [1] |

| Maximum Absorption (λmax) | ~620-628 nm | [2] |

| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ at ~620 nm | [4] |

| Fluorescence Quantum Yield (Φ) | Very low (malachite green: 7.9 x 10⁻⁵ in water) | [2] |

| Solubility | Soluble in DMSO, DMF, and acetonitrile | |

| Storage Conditions | Store at -20°C, protected from light and moisture | |

| Stability | Stable for at least one year under proper storage. Stock solutions in pure, dry DMSO, DMF, or ethanol should be stored at -20°C and protected from light.[5] The isothiocyanate group is susceptible to hydrolysis in aqueous solutions.[2] |

Amine-Reactive Chemistry

The isothiocyanate group of MGITC is an electrophile that undergoes nucleophilic attack by the deprotonated primary amino group of a biomolecule. The reaction is highly pH-dependent, with optimal labeling occurring under alkaline conditions (pH 9-10). At this pH, a significant proportion of primary amines are in their unprotonated, nucleophilic state. While both N-terminal α-amines and lysine ε-amines can react, the lower pKa of the N-terminal amine may allow for some degree of selective labeling at a slightly lower pH, although this is not a common strategy for MGITC. The general reaction mechanism is depicted below.

Reaction of MGITC with a primary amine to form a stable thiourea linkage.

Key Applications and Experimental Protocols

Chromophore-Assisted Laser Inactivation (CALI)

The primary and most powerful application of MGITC is in Chromophore-Assisted Laser Inactivation (CALI).[6] In this technique, an MGITC-labeled antibody or ligand is used to target a specific protein. Upon irradiation with a high-intensity laser at a wavelength corresponding to the absorption maximum of malachite green (~620 nm), the chromophore generates highly reactive and short-lived hydroxyl radicals. These radicals cause localized damage to the target protein, leading to its inactivation with high spatial and temporal resolution. This allows for the study of protein function in living cells and organisms without the need for genetic manipulation.

This protocol is adapted from established methods for labeling antibodies with MGITC.

Materials:

-

This compound (MGITC)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Protein (e.g., antibody) to be labeled

-

500 mM Sodium bicarbonate buffer (NaHCO₃), pH 9.8

-

Desalting column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.3

Procedure:

-

Prepare MGITC Stock Solution: Dissolve MGITC in anhydrous DMSO to a final concentration of 20 mg/mL. This solution should be prepared fresh and protected from light.

-

Prepare Protein Solution: Dissolve the protein in 500 mM NaHCO₃ buffer (pH 9.8). The concentration will depend on the specific protein.

-

Labeling Reaction: While gently vortexing the protein solution, add small aliquots (e.g., 5 µL) of the MGITC stock solution at 5-minute intervals. Continue this process until a final reagent-to-protein molar ratio of approximately 100:1 is achieved.

-

Incubation: Incubate the reaction mixture on ice for 4 hours, protected from light.

-

Purification: Separate the MGITC-labeled protein from the free, unreacted dye using a desalting column equilibrated with PBS (pH 7.3). Some precipitation of the labeled protein may occur and should be removed by centrifugation prior to column chromatography.

-

Determination of Labeling Ratio: The degree of labeling can be determined spectrophotometrically. Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~620 nm (for MGITC). Calculate the protein concentration using its molar extinction coefficient at 280 nm (correcting for the absorbance of MGITC at this wavelength if necessary). Calculate the MGITC concentration using a molar extinction coefficient of approximately 150,000 M⁻¹cm⁻¹ at ~620 nm. The optimal ratio for CALI is typically 6-10 dye molecules per antibody.

CALI using MGITC has been instrumental in dissecting signaling pathways. For instance, by conjugating MGITC to a single-chain antibody fragment (scFv) targeting the Epidermal Growth Factor Receptor (EGFR), researchers can specifically inactivate EGFR in a spatially and temporally controlled manner.[5] This allows for the investigation of the downstream consequences of EGFR inactivation at specific times or in specific subcellular locations, providing insights into the dynamics of EGFR-mediated signaling cascades, such as the Ras-Raf-MEK-ERK pathway.

Workflow for studying EGFR signaling using MGITC-based CALI.

Surface-Enhanced Raman Scattering (SERS)

The unique spectral properties of malachite green make MGITC an excellent reporter molecule for Surface-Enhanced Raman Scattering (SERS). When MGITC is in close proximity to a plasmonic nanostructured surface (typically gold or silver), its Raman signal is dramatically amplified.[7] This allows for the ultra-sensitive detection of molecules. MGITC can be conjugated to antibodies or other targeting moieties to create SERS probes for specific analytes.[5]

This protocol provides a general framework for SERS-based detection.

Materials:

-

MGITC-labeled probe (e.g., antibody)

-

SERS substrate (e.g., gold nanoparticles, nanoporous gold)[7]

-

Sample containing the target analyte

-

Raman spectrometer with an appropriate laser excitation source (e.g., 633 nm or 785 nm)[5]

Procedure:

-

Probe-Analyte Binding: Incubate the MGITC-labeled probe with the sample to allow for binding to the target analyte.

-

Introduction to SERS Substrate: Introduce the probe-analyte complex to the SERS substrate. This may involve simple mixing or a more controlled deposition method.

-

SERS Measurement: Acquire the Raman spectrum of the sample on the SERS substrate using the Raman spectrometer. The characteristic peaks of malachite green will indicate the presence of the probe, and thus the analyte.

-

Data Analysis: The intensity of the SERS signal can be correlated with the concentration of the analyte. A calibration curve using known concentrations of the analyte should be generated for quantitative analysis.

Role in Drug Development

While not a therapeutic agent itself, MGITC serves as a valuable tool in the drug discovery and development pipeline.

-

Target Validation: CALI, enabled by MGITC, is a powerful method for validating the role of a specific protein in a disease pathway. By selectively inactivating a potential drug target and observing the cellular or physiological outcome, researchers can gain confidence in the target's relevance before investing in extensive drug discovery campaigns.

-

High-Throughput Screening (HTS): The principles of SERS and fluorescence polarization can be adapted for HTS assays. MGITC-labeled probes can be used to develop binding assays to screen large compound libraries for molecules that inhibit or enhance a particular protein-protein or protein-ligand interaction.

-

Preclinical Imaging: MGITC's strong absorbance in the near-infrared (NIR) window makes it suitable for in vivo imaging applications.[5] When conjugated to targeting moieties and nanoparticles, it can be used for preclinical imaging to study drug distribution and target engagement in animal models.[5]

Workflow illustrating the applications of MGITC in the drug development process.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences and drug development. Its robust amine-reactive chemistry allows for the stable conjugation to a wide range of biomolecules. While its primary application lies in the precise spatiotemporal control of protein function through Chromophore-Assisted Laser Inactivation, its utility extends to ultra-sensitive detection methods such as SERS. A thorough understanding of its properties and reaction mechanisms is crucial for its effective implementation in elucidating complex biological processes and accelerating the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Malachite green - Wikipedia [en.wikipedia.org]

- 3. This compound | C24H24ClN3O4S | CID 25195446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Malachite green-isothiocyanate-polyethylene glycol-gold nanoparticles conjugated with scFv anti-EGFR B10 antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective destruction of protein function by chromophore-assisted laser inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: Malachite Green Isothiocyanate for Chromophore-Assisted Laser Inactivation (CALI)

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Malachite Green Isothiocyanate in CALI

Chromophore-Assisted Laser Inactivation (CALI) is a powerful technique that offers precise spatiotemporal control over protein function. At the heart of this method is the strategic use of a photosensitizer that, upon light excitation, triggers a cascade of events leading to the inactivation of a target protein. This compound (MGITC) has emerged as a classic and effective chromophore for this purpose.

The fundamental mechanism of MGITC-based CALI is not driven by heat, but rather by a photochemical process. When MGITC, conjugated to a targeting moiety like an antibody, is irradiated with a laser at a wavelength corresponding to its absorption maximum (approximately 620-630 nm), it generates highly reactive and short-lived hydroxyl radicals.[1] These radicals are potent hydrogen abstractors and are the primary agents of protein inactivation.[1]

A key feature that imparts high spatial resolution to CALI is the extremely short lifetime and diffusion radius of these hydroxyl radicals. The effective radius of action is estimated to be within 15 Å, with no significant damage occurring beyond 34 Å.[1] This ensures that only the protein in immediate proximity to the MGITC molecule is inactivated, leaving neighboring proteins and cellular structures unaffected.

Quantitative Data for MGITC-Based CALI

The successful implementation of CALI is dependent on the careful optimization of several key parameters. The following tables summarize quantitative data gathered from various studies employing malachite green and related chromophores in CALI experiments.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molar Absorptivity (ε) | ~150,000 M⁻¹cm⁻¹ at ~620 nm | [2] |

| Optimal Dye-to-Antibody Ratio | 6-10 dyes per antibody | [2] |

| Effective Damage Radius | ~15 Å (half-maximal) | [1] |

Table 2: Laser Parameters for CALI

| Laser Type | Wavelength (nm) | Power/Energy | Pulse Duration | Application | Reference |

| Pulsed Nd:YAG (frequency-doubled) | 630 | 100 mJ/pulse, 10 Hz | 10 ns | Inactivation of β-galactosidase | [3] |

| Not Specified | 620 | 200 MW/cm² | 10 ns | General protein inactivation | |

| Mercury Lamp (for comparison with Fluorescein) | N/A | 55 μW (total power) | Continuous Wave | Inactivation with Fab fragments | [3] |

Table 3: Experimental Conditions and Inactivation Efficiency

| Target Protein | Inactivation Efficiency | Targeting Method | Cell/System Type | Reference |

| β-galactosidase | 93% | Dye-labeled antibody | In solution | |

| CRMP1/CRMP2 | Arrested neurite outgrowth | Micro-CALI with specific antibodies | Chick dorsal root ganglion neurons | [4] |

| Fasciclin I | Disrupted axon adhesion | Laser inactivation | Grasshopper pioneer neurons |

Experimental Protocols

Protocol for Labeling Antibodies with this compound

This protocol is adapted from established methods for conjugating MGITC to antibodies.

Materials:

-

Monoclonal or polyclonal antibody specific to the target protein (ensure it is a non-function-blocking antibody).

-

This compound (MGITC).

-

Dimethyl sulfoxide (DMSO).

-

500 mM Sodium Bicarbonate (NaHCO₃), pH 9.8.

-

150 mM NaCl / 50 mM Sodium Phosphate (NaPi), pH 7.3.

-

Desalting column (e.g., Sephadex G-25).

-

Spectrophotometer.

Procedure:

-

Prepare MGITC Stock Solution: Dissolve MGITC in DMSO to a final concentration of 20 mg/mL.[2]

-

Prepare Antibody Solution: Dialyze the antibody against 500 mM NaHCO₃ (pH 9.8). Adjust the antibody concentration to approximately 600 µg/mL.

-

Labeling Reaction:

-

Purification of Labeled Antibody:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Separate the MGITC-labeled antibody from the free, unconjugated dye by passing the supernatant through a desalting column pre-equilibrated with 150 mM NaCl / 50 mM NaPi, pH 7.3.[2]

-

-

Determine Degree of Labeling:

-

Measure the absorbance of the purified, labeled antibody at 280 nm (for protein concentration) and ~620 nm (for MGITC concentration).

-

Calculate the molar concentrations of the antibody and MGITC using their respective extinction coefficients. The molar absorptivity of malachite green is approximately 150,000 M⁻¹cm⁻¹.[2]

-

The optimal degree of labeling is typically between 6 and 10 dye molecules per antibody.[2]

-

Protocol for Microinjection and CALI in Cultured Neurons

This protocol provides a general framework for performing micro-CALI in a cellular context, such as cultured neurons.

Materials:

-

Cultured cells (e.g., dorsal root ganglion neurons) on a suitable substrate.

-

MGITC-labeled antibody.

-

Microinjection setup (micromanipulator, microinjector, and glass micropipettes).

-

Inverted microscope equipped for fluorescence and brightfield imaging.

-

Pulsed laser system tunable to ~620-630 nm, coupled to the microscope.

-

Appropriate filters and optics for directing and focusing the laser beam.

Procedure:

-

Cell Preparation: Plate and culture cells to the desired stage of development.

-

Microinjection:

-

Load the MGITC-labeled antibody into a glass micropipette.

-

Using a microinjector, carefully inject the antibody into the cytoplasm of the target cells.

-

Allow the cells to recover for a period to allow for antibody diffusion and binding to the target protein.

-

-

Laser Irradiation:

-

Identify the target cell and the specific subcellular region of interest (e.g., the growth cone).

-

Focus the laser beam to a small spot within the region of interest.

-

Deliver a series of laser pulses with optimized power and duration to irradiate the MGITC.

-

-

Assessment of Protein Inactivation:

-

Monitor the cellular response in real-time or at fixed time points after irradiation. This can involve observing changes in cell morphology, motility, or specific signaling events.

-

For quantitative analysis, cell lysates can be prepared for biochemical assays (e.g., Western blotting to assess post-translational modifications or enzyme activity assays if applicable).[5][6][7][8]

-

Visualizations of Signaling Pathways and Workflows

Signaling Pathways in Axon Guidance

CALI using MGITC has been instrumental in dissecting the roles of specific proteins in complex signaling networks, such as those governing axon guidance. The following diagrams illustrate key pathways where CALI has provided valuable insights.

Caption: General workflow of Chromophore-Assisted Laser Inactivation (CALI) using MGITC.

Caption: Simplified Semaphorin 3A signaling pathway leading to growth cone collapse.

Caption: Key components of the Reelin signaling pathway involved in neuronal migration.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical micro-CALI experiment aimed at studying protein function in a specific subcellular compartment.

Caption: Step-by-step experimental workflow for a micro-CALI experiment.

References

- 1. Chromophore-assisted laser inactivation of proteins is mediated by the photogeneration of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semaphorins and their Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Localized role of CRMP1 and CRMP2 in neurite outgrowth and growth cone steering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specimen Inactivation Methods for ProteomicsComparisons of Irradiation, Chemical, and Heat Treatments on Downstream Serum Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of protein synthesis inhibition and recovery in CRM107 immunotoxin-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Malachite Green Isothiocyanate in Surface-Enhanced Raman Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of malachite green isothiocyanate (MGITC) as a potent molecular probe in Surface-Enhanced Raman Spectroscopy (SERS). MGITC's unique chemical structure and strong affinity for plasmonic metal surfaces make it an exceptional candidate for generating highly enhanced and reproducible SERS signals, enabling ultra-sensitive detection in various analytical and biomedical contexts.

Introduction to SERS and this compound

Surface-Enhanced Raman Spectroscopy is a powerful analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces. This enhancement allows for the detection of analytes at extremely low concentrations, even down to the single-molecule level.[1][2] The enhancement effect arises from two primary mechanisms: an electromagnetic enhancement due to the localized surface plasmon resonance (LSPR) of the metallic nanostructures, and a chemical enhancement resulting from charge transfer between the analyte and the substrate.[3][4]

Malachite green (MG) is a triphenylmethane dye that has been widely used in various industries.[3] Its derivative, this compound (MGITC), incorporates an isothiocyanate (-N=C=S) functional group. This group serves as a strong anchoring moiety, forming a stable covalent bond with noble metal surfaces like gold and silver.[4][5] This robust interaction is a key factor in the superior SERS performance of MGITC compared to its parent molecule, malachite green.[4]

Core Principles of MGITC in SERS

The utility of MGITC in SERS is underpinned by several key principles that contribute to its exceptional signal enhancement and stability.

The Role of the Isothiocyanate Anchoring Group

The isothiocyanate group is crucial for the effective use of MGITC in SERS. It readily reacts with the surface of plasmonic nanoparticles, forming a strong and stable thiourea linkage. This covalent attachment ensures that the MGITC molecules are held firmly within the areas of maximum electromagnetic field enhancement, known as "hot spots," which are typically located in the junctions between nanoparticles or on sharp surface features.[4]

This strong binding has been shown to lead to significantly higher SERS signal intensities for MGITC compared to malachite green (MG), which lacks this specific anchoring group. Studies have reported that the SERS enhancement for MGITC can be approximately 200-fold higher than that for MG under similar experimental conditions.[4] This is attributed to a more efficient chemical enhancement mechanism facilitated by the strong electronic coupling between the MGITC molecule and the metal substrate.[4]

Electromagnetic and Chemical Enhancement Mechanisms

The overall SERS enhancement observed for MGITC is a synergistic combination of electromagnetic and chemical effects.

-

Electromagnetic Enhancement: This is the dominant contribution to the SERS signal. When the plasmonic substrate is illuminated with a laser, the collective oscillation of conduction electrons on the metal surface creates a highly localized and intense electromagnetic field. Molecules situated within this field experience a much stronger excitation, leading to a dramatic increase in their Raman scattering cross-section. The magnitude of this enhancement is highly dependent on the size, shape, and aggregation state of the nanoparticles.[3]

-

Chemical Enhancement: This mechanism involves a charge-transfer interaction between the adsorbed MGITC molecule and the metallic surface. The isothiocyanate group facilitates this process by creating a conductive bridge for electrons to move between the molecule's electronic orbitals and the metal's Fermi level. This transient charge transfer alters the polarizability of the molecule, further enhancing the intensity of its Raman vibrational modes.[4] The pH-dependent studies have revealed that the surface structure of MGITC is irreversibly stabilized in its π-conjugated form when adsorbed on gold, indicating strong electronic coupling.[4]

Quantitative Data Summary

The performance of MGITC as a SERS reporter has been quantified across various studies, demonstrating its potential for highly sensitive detection.

| SERS Substrate | Analyte | Enhancement Factor (EF) | Limit of Detection (LOD) | Laser Wavelength (nm) | Reference |

| Nanoporous Gold | MGITC | 7.9 × 10⁹ | 10⁻¹⁶ M | 785 | [3][6][7] |

| Gold Nanopopcorn | MGITC | - | 10⁻⁸ M | 632.8 | [8] |

| Ag-Deposited TiO₂ | Malachite Green | 3.49 × 10¹¹ | 4.47 × 10⁻¹⁶ M | - | [9][10] |

| Graphene Wrapped Ag Array | Malachite Green | 3.9 × 10⁸ | 2.7 × 10⁻¹¹ M | - | [11] |

| Colloidal Gold Nanocrystals | MGITC | ~200x higher than MG | - | 785 | [4] |

Experimental Protocols

This section provides a generalized methodology for a typical SERS experiment involving MGITC. Specific parameters may need to be optimized based on the SERS substrate and instrumentation used.

Preparation of MGITC Solutions

-

Stock Solution: Prepare a stock solution of MGITC (e.g., 1 mM) by dissolving the powdered dye in a suitable solvent such as deionized water or dimethyl sulfoxide (DMSO).[3][12]

-

Serial Dilutions: Perform serial dilutions of the stock solution using deionized water to obtain a range of working concentrations for analysis (e.g., from 10⁻¹⁰ M to 10⁻¹⁷ M).[3]

Incubation with SERS Substrate

-

Substrate Immersion: Immerse the SERS-active substrate (e.g., nanoporous gold film, colloidal nanoparticle solution) into the MGITC solution.[3]

-

Incubation Time: Allow the substrate to incubate in the solution for a specific period (e.g., 30 minutes to 2 hours) to ensure sufficient adsorption of MGITC molecules onto the surface.[3][12]

-

Rinsing and Drying: After incubation, carefully remove the substrate from the solution. For solid substrates, gently rinse with deionized water to remove any unbound molecules and then allow it to air dry.[3] For colloidal solutions, centrifugation can be used to separate the functionalized nanoparticles from the supernatant containing excess dye.[12]

SERS Measurement

-

Instrumentation: Utilize a Raman microscope equipped with a suitable laser excitation source (e.g., 633 nm or 785 nm).[3][4]

-

Measurement Parameters:

-

Laser Wavelength: Choose a wavelength that is appropriate for the plasmon resonance of the SERS substrate and avoids fluorescence from the analyte. 785 nm is a common choice for gold-based substrates.[3]

-

Laser Power: Use a low laser power (e.g., 0.5% to 10%) to prevent photo-bleaching or damage to the sample.[3][8]

-

Acquisition Time: Set an appropriate acquisition time (e.g., 1 to 20 seconds) to achieve a good signal-to-noise ratio.[3][4]

-

Objective: Use a suitable objective lens (e.g., 20x or 50x) to focus the laser onto the sample.[3]

-

-

Data Acquisition: Collect the SERS spectra from multiple random spots on the substrate to ensure reproducibility.[13]

Visualizing Workflows and Principles

Experimental Workflow for SERS Detection of MGITC

Caption: Workflow for SERS-based detection using MGITC.

SERS Enhancement Mechanism for MGITC

Caption: Key mechanisms contributing to SERS enhancement of MGITC.

Logical Relationship of MGITC Properties for SERS

Caption: Properties of MGITC leading to its effectiveness in SERS.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anchoring Molecular Chromophores to Colloidal Gold Nanocrystals: Surface-Enhanced Raman Evidence for Strong Electronic Coupling and Irreversible Structural Locking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of SERS-active core–satellite nanoparticles using heterobifunctional PEG linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasensitive Detection of this compound Using Nanoporous Gold as SERS Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recyclable Ag-Deposited TiO2 SERS Substrate for Ultrasensitive Malachite Green Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate SERS detection of malachite green in aquatic products on basis of graphene wrapped flexible sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

Unlocking Spatiotemporal Control in Cellular Biology: A Technical Guide to Malachite Green Isothiocyanate

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the photophysical properties and applications of malachite green isothiocyanate (MGITC). This whitepaper details the dye's quantum yield and extinction coefficient, providing in-depth experimental protocols and visualizing its primary application in Chromophore-Assisted Laser Inactivation (CALI).

This compound (MGITC) is a pivotal tool in advanced biological research, offering a unique method for the targeted inactivation of proteins with high spatial and temporal resolution. As an amine-reactive derivative of the triphenylmethane dye, malachite green, MGITC can be covalently conjugated to antibodies and other biomolecules. This allows for its precise delivery to specific cellular sites. This guide provides a deep dive into the core photophysical properties of MGITC and its application in the powerful technique of Chromophore-Assisted Laser Inactivation (CALI).

Core Photophysical Properties of this compound

The utility of MGITC in biological applications is defined by its distinct absorbance and fluorescence characteristics. While it strongly absorbs light in the red region of the spectrum, it is considered essentially non-fluorescent in aqueous environments. This low quantum yield is a critical feature, as its primary mechanism of action is not fluorescence but the generation of reactive oxygen species upon photoexcitation.

| Property | Value | Wavelength (nm) | Solvent/Condition |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | 620 | Protein-conjugated |

| 148,900 M⁻¹cm⁻¹ | 616.5 | Water | |

| Quantum Yield (Φ) | ~7.9 x 10⁻⁵ | - | Aqueous Solution (for Malachite Green) |

| Described as "non-fluorescent" | - | Aqueous Solution (for MGITC)[1][2] | |

| Absorption Maximum (λ_max_) | ~630 nm | - | General |

Table 1: Key photophysical data for malachite green and its isothiocyanate derivative.

The Principle of "Non-Fluorescence" and Photosensitization

Malachite green and its derivatives are classic examples of molecules whose fluorescence is highly dependent on their environment. In solution, the phenyl rings of the molecule are free to rotate. This rotational freedom provides a rapid, non-radiative pathway for the dissipation of energy from the excited state, leading to an extremely low fluorescence quantum yield.[3] However, when this rotation is restricted, for example, by binding to a protein or aggregation, the non-radiative decay pathway is inhibited, and the molecule can become fluorescent.

Crucially for its application in CALI, the absorbed light energy that is not emitted as fluorescence can be transferred to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. It is this photosensitizing action that is harnessed to inactivate nearby molecules.

Experimental Protocols

Determining the Molar Extinction Coefficient of this compound

A precise molar extinction coefficient is fundamental for accurately calculating the concentration of the dye and the degree of labeling of conjugates.

Objective: To determine the molar extinction coefficient (ε) of MGITC in a specific solvent.

Materials:

-

This compound (MGITC)

-

High-purity solvent (e.g., dimethyl sulfoxide or water)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Cuvettes with a 1 cm path length

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of MGITC powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a concentrated stock solution.

-

Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a set of standards with decreasing concentrations.

-

Spectrophotometric Measurement: For each dilution, measure the absorbance spectrum from approximately 400 nm to 800 nm using the spectrophotometer. Record the absorbance value at the wavelength of maximum absorbance (λ_max_), which should be around 630 nm.

-

Beer-Lambert Law Plot: Plot the absorbance at λ_max_ (on the y-axis) against the concentration of the dilutions (on the x-axis).

-

Calculate Extinction Coefficient: The data should yield a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) is the slope of this line.

Protein Labeling with this compound

The isothiocyanate group of MGITC reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable thiourea linkage.

Objective: To covalently conjugate MGITC to a protein of interest (e.g., an antibody).

Materials:

-

Purified protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare Dye Stock Solution: Immediately before use, dissolve MGITC in DMSO to a concentration of 10-20 mg/mL.

-